6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one
Overview
Description
6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one is an organic heterobicyclic compound that belongs to the class of organonitrogen and organosulfur heterocyclic compounds . It has a molecular formula of C10H12N2OS and a molecular weight of 208.28 g/mol . This compound is characterized by the presence of a thieno[3,2-d]pyrimidin-4-one core structure with a tert-butyl group at the 6-position .
Preparation Methods
The synthesis of 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions . For instance, the preparation may involve the reaction of a thieno[3,2-d]pyrimidine derivative with tert-butyl reagents under controlled temperature and pressure . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis . This makes it a promising candidate for the development of new antitubercular agents . Additionally, it has applications in the pharmaceutical industry as a potential lead compound for drug development .
Mechanism of Action
The mechanism of action of 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it inhibits cytochrome bd oxidase, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacterial respiratory chain, leading to a decrease in ATP production and ultimately bacterial cell death .
Comparison with Similar Compounds
6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one can be compared with other thieno[3,2-d]pyrimidin-4-one derivatives. Similar compounds include thieno[2,3-d]pyrimidin-4(3H)-ones, which have been studied for their antimycobacterial activity . The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against cytochrome bd oxidase . This makes it a valuable compound for further research and development in the field of medicinal chemistry .
Properties
IUPAC Name |
6-tert-butyl-3H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-10(2,3)7-4-6-8(14-7)9(13)12-5-11-6/h4-5H,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEMLELAMQEAIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(S1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215928-65-7 | |
Record name | 215928-65-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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